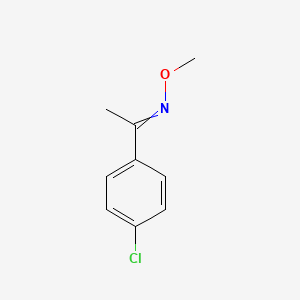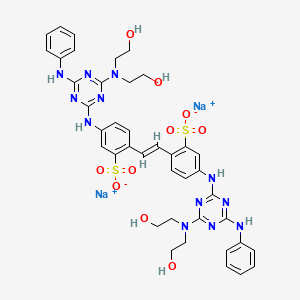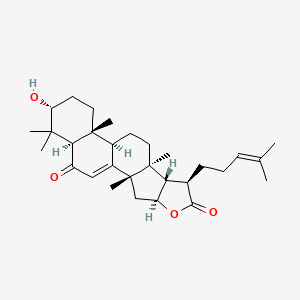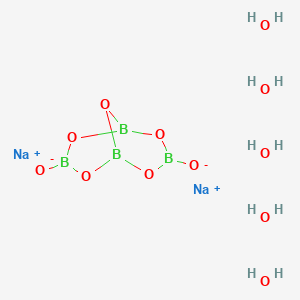
2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid is a fluorinated amino acid derivative It is known for its unique structural features, including the presence of multiple fluorine atoms, which impart distinct chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid typically involves the introduction of fluorine atoms into the amino acid backbone. One common method is the fluorination of a suitable precursor, such as 2-amino-4-pentenoic acid, using reagents like trifluoromethyl iodide and a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acids with different functional groups.
Applications De Recherche Scientifique
2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of fluorinated peptides and proteins, which are valuable in studying protein structure and function.
Biology: Incorporated into proteins to study the effects of fluorination on protein stability and activity.
Medicine: Potential use in drug design and development due to its unique properties that can enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.
Industry: Used in the development of advanced materials with improved thermal and chemical stability.
Mécanisme D'action
The mechanism by which 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid exerts its effects is primarily through its incorporation into biomolecules, altering their properties. The presence of fluorine atoms can increase the hydrophobicity and stability of proteins, affecting their folding and interactions. This compound can also interact with specific molecular targets, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-4-trifluoromethyl-5,5,5-trifluoropentanoic acid
- 5,5,5-trifluoro-DL-leucine
- 2-amino-5,5,5-trifluoro-4-trifluoromethyl-pentanoic acid
Uniqueness
2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid is unique due to its high degree of fluorination, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and hydrophobicity, making it particularly valuable in applications requiring robust and stable molecules.
Propriétés
IUPAC Name |
2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F6NO2/c7-5(8,9)3(6(10,11)12)1-2(13)4(14)15/h2-3H,1,13H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZLMQYCEWHPPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F6NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)
![3,5-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144083.png)


![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1144091.png)



